5-Hydroxyesomeprazole

Übersicht

Beschreibung

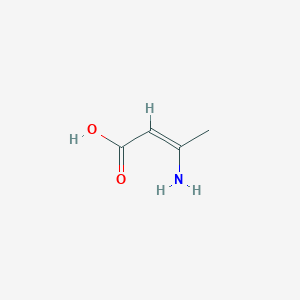

5-Hydroxyesomeprazole is a metabolite of esomeprazole, which is a proton pump inhibitor used to reduce stomach acid production. Esomeprazole is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . The compound this compound is formed through the hydroxylation of esomeprazole and plays a role in its metabolic pathway .

Wirkmechanismus

Target of Action

5-Hydroxyesomeprazole is a major metabolite of Esomeprazole . The primary target of this compound, like Esomeprazole, is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .

Mode of Action

This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in gastric acid production. By inhibiting the (H+, K+)-ATPase enzyme, this compound disrupts the process of hydrogen ion (proton) secretion into the stomach, thereby reducing gastric acidity .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Esomeprazole . After oral administration, the plasma levels of this compound are marginally higher on day 5 than on day 1 following repeated oral dosing of 40 mg Esomeprazole . This suggests that the compound has a good bioavailability and is well-absorbed in the body .

Result of Action

The primary result of this compound’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can help in the management of conditions such as gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison Syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolism of Esomeprazole, from which this compound is derived, is known to be affected by genetic polymorphisms in the CYP2C19 enzyme . Additionally, factors such as diet, age, gender, liver function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemische Analyse

Biochemical Properties

5-Hydroxyesomeprazole interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyesomeprazole involves the hydroxylation of esomeprazole. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of flavin-dependent monooxygenases, which catalyze the hydroxylation reaction with high regio- and stereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalysis. Flavin-dependent monooxygenases are employed to achieve efficient and selective hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyesomeprazole undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydroxyesomeprazole has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of esomeprazole metabolites.

Biology: Studied for its role in the metabolic pathway of esomeprazole and its effects on enzyme activity.

Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.

Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Omeprazole: The racemic mixture of S- and R-enantiomers, from which esomeprazole is derived.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

5-Hydroxyesomeprazole is unique due to its specific hydroxylation at the pyridine ring, which distinguishes it from other metabolites of esomeprazole. This specific modification can influence its pharmacokinetic properties and its interaction with enzymes involved in drug metabolism .

Eigenschaften

IUPAC Name |

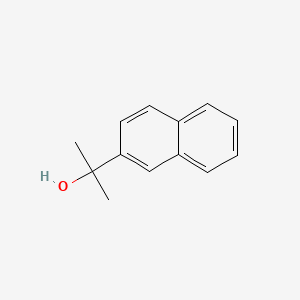

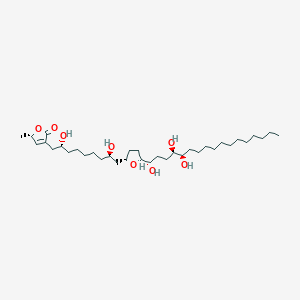

2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189416 | |

| Record name | 5-Hydroxyesomeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358675-51-1 | |

| Record name | 5-Hydroxyesomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358675511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyesomeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLESOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70LM138BBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)